molecular formula C7H13N B1373233 3-Cyclopropylpyrrolidine CAS No. 1250004-31-9

3-Cyclopropylpyrrolidine

Cat. No. B1373233
M. Wt: 111.18 g/mol
InChI Key: DIPYDHCEOYPCTC-UHFFFAOYSA-N
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Description

3-Cyclopropylpyrrolidine is a chemical compound with the CAS Number: 1250004-31-9 and a molecular weight of 111.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-Cyclopropylpyrrolidine is C7H13N . The InChI Code is 1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2 .


Physical And Chemical Properties Analysis

3-Cyclopropylpyrrolidine is a liquid at room temperature . It has a molecular weight of 111.19 .

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • The methods of application or experimental procedures involve the synthesis and reaction conditions of ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • The results or outcomes obtained include the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • Anticonvulsant Drugs

    • Pyrrolidine-2,5-diones obtained by cyclizations are known to interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system (CNS) .
    • The methods of application or experimental procedures involve cyclizations to obtain pyrrolidine-2,5-diones .
    • The results or outcomes obtained include the development of anticonvulsant drugs that counteract seizures .
  • Therapeutic Applications

    • Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
    • The methods of application or experimental procedures involve the synthesis of pyrrole and pyrrolidine analogs .
    • The results or outcomes obtained include the development of various therapeutic drugs .

Safety And Hazards

3-Cyclopropylpyrrolidine is classified as a dangerous substance. It is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

properties

IUPAC Name

3-cyclopropylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPYDHCEOYPCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpyrrolidine

CAS RN

1250004-31-9
Record name 3-cyclopropylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylpyrrolidine
Reactant of Route 2
3-Cyclopropylpyrrolidine
Reactant of Route 3
3-Cyclopropylpyrrolidine
Reactant of Route 4
3-Cyclopropylpyrrolidine
Reactant of Route 5
3-Cyclopropylpyrrolidine
Reactant of Route 6
3-Cyclopropylpyrrolidine

Citations

For This Compound
1
Citations
SCC Lucas, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
… As discussed previously, 3-cyclopropylpyrrolidine (rac)-20 was 6-fold more potent at CECR2 relative to (S)-methylpyrrolidine (S)-13 (Table 2). This sulfonamide was therefore prepared …
Number of citations: 13 pubs.acs.org

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